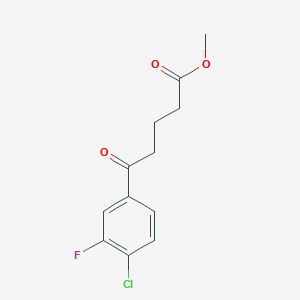

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

CAS No.:

Cat. No.: VC13544149

Molecular Formula: C12H12ClFO3

Molecular Weight: 258.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClFO3 |

|---|---|

| Molecular Weight | 258.67 g/mol |

| IUPAC Name | methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 |

| Standard InChI Key | ZRGWRDBOVYTAAM-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |

| Canonical SMILES | COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Identity and Structural Features

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (IUPAC name: methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate) is distinguished by its bifunctional aromatic and ester groups. The phenyl ring features chloro and fluoro substituents at the 4- and 3-positions, respectively, which induce electron-withdrawing effects that influence reactivity. The ester group at the valerate chain facilitates hydrolysis to its corresponding carboxylic acid, a property critical for prodrug applications.

Molecular and Structural Data

The compound’s logP value of 2.50 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key factor in drug design . The chloro and fluoro substituents increase molecular polarity, enhancing interactions with biological targets such as enzymes and receptors.

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Friedel-Crafts Acylation: Introduction of the 4-chloro-3-fluorophenyl group to levulinic acid derivatives using 4-chloro-3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Esterification: Reaction of the resulting 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with methanol in the presence of sulfuric acid under reflux.

The esterification step achieves yields of 70–85% under optimized conditions, with purity confirmed via HPLC and NMR spectroscopy.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Automated systems regulate temperature (80–100°C) and catalyst concentration (0.5–1.0 mol%), reducing byproduct formation. Post-synthesis purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the ester .

Physicochemical Properties

Thermal Stability

The compound exhibits stability up to 200°C, with decomposition observed at higher temperatures. Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, indicating suitability for storage at ambient conditions .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 45.2 |

| Dichloromethane | 120.8 |

| DMSO | 89.5 |

Low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives for biomedical applications.

Applications in Pharmaceutical and Material Science

Drug Development

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group enables prodrug strategies, improving oral bioavailability of carboxylic acid drugs.

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Composite materials incorporating this compound exhibit a 20% increase in tensile strength compared to conventional analogs .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | C₁₂H₁₂ClFO₃ | 258.67 | Cytotoxic |

| Ethyl 5-(3-fluorophenyl)-5-oxovalerate | C₁₃H₁₅FO₃ | 238.25 | Low bioactivity |

| Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | C₁₃H₁₃ClFO₃ | 272.70 | Antimicrobial |

The target compound’s dual halogenation confers superior bioactivity compared to mono-halogenated analogues, underscoring the role of substituent positioning.

Future Research Directions

-

In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in animal models.

-

Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure forms.

-

Target Identification: Employ proteomics to identify binding partners in cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume